molecular formula C11H16ClNO2 B1600820 DL-Homophenylalanine methyl ester hydrochloride CAS No. 85808-33-9

DL-Homophenylalanine methyl ester hydrochloride

Cat. No. B1600820
Key on ui cas rn: 85808-33-9
M. Wt: 229.7 g/mol
InChI Key: PZKOPSSMUBBHMM-UHFFFAOYSA-N
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Patent
US04652519

Procedure details

Dlα-amino-δ-phenylbutyric acid, prepared through amidoalkylation of styrene with methyl- -methoxyhippurate, according to Ben-Ishai et al (4.1 g, 0.018M) was dissolved in dry methanol, cooled in ice bath. Freshly distilled thionyl chloride (14.7 g, 0.12M) was added during 15 min. the ice bath was removed and the reaction mixture was left at room temp. for 3 days. Dry ether (400 ml) was added and the resulting hydrochloride ester precipitated (3.7 g, 88%) m.p. 153°-4°, lit. [D. Ben-Ishai, R. Moshenberg and J. Altman, Tetrahedron 33, 1533 (1977)] 150°-152°.
[Compound]
Name
Dlα-amino-δ-phenylbutyric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl- -methoxyhippurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C[C:10](OC)([NH:14]C(C1C=CC=CC=1)=O)[C:11]([O-:13])=[O:12].S(Cl)([Cl:27])=O.[CH3:29]O>>[ClH:27].[CH3:29][O:13][C:11](=[O:12])[CH:10]([NH2:14])[CH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:4.5|

Inputs

Step One
Name
Dlα-amino-δ-phenylbutyric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
methyl- -methoxyhippurate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)[O-])(NC(=O)C1=CC=CC=C1)OC
Step Two
Name
Quantity
14.7 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice bath
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
Dry ether (400 ml) was added
CUSTOM
Type
CUSTOM
Details
the resulting hydrochloride ester precipitated (3.7 g, 88%) m.p. 153°-4°, lit. [D. Ben-Ishai, R. Moshenberg and J. Altman, Tetrahedron 33, 1533 (1977)] 150°-152°

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
Cl.COC(C(CCC1=CC=CC=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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